Pyracrenic acid
Overview
Description
Pyracrenic acid is a triterpenoid compound derived from the bark of Pyracantha crenulata, a plant belonging to the Rosaceae family . This compound has garnered attention due to its potent biological activities, including elastase inhibition, radical scavenging, and cytotoxic effects against certain human cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyracrenic acid can be synthesized through the esterification of betulinic acid with caffeic acid. The reaction typically involves the use of diazomethane in an ether solution to methylate the compound, followed by hydrolysis to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves extraction from the bark of Pyracantha crenulata, followed by purification processes to isolate the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: this compound can participate in substitution reactions, especially at the carboxyl and hydroxyl functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various esters, ethers, and reduced derivatives of this compound .
Scientific Research Applications
Pyracrenic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.
Mechanism of Action
Pyracrenic acid exerts its effects primarily through the inhibition of elastase, an enzyme involved in the breakdown of elastin. By inhibiting elastase, this compound helps maintain the structural integrity of tissues. Additionally, its radical scavenging activity involves neutralizing free radicals, thereby reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Betulinic Acid: A triterpenoid with similar anti-cancer and anti-inflammatory properties.
Caffeic Acid: Known for its antioxidant activities, similar to those of pyracrenic acid.
Fortuneanosides: Compounds found in the Pyracantha genus with comparable biological activities.
Uniqueness: this compound stands out due to its dual functionality as both an elastase inhibitor and a radical scavenger. This combination of activities makes it particularly effective in therapeutic applications targeting inflammation and oxidative stress .
Properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-23(2)25-14-19-39(34(43)44)21-20-37(6)26(33(25)39)10-12-30-36(5)17-16-31(35(3,4)29(36)15-18-38(30,37)7)45-32(42)13-9-24-8-11-27(40)28(41)22-24/h8-9,11,13,22,25-26,29-31,33,40-41H,1,10,12,14-21H2,2-7H3,(H,43,44)/b13-9+/t25-,26+,29-,30+,31-,33+,36-,37+,38+,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUNUJQYFJZRHQ-VZLLCJDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80832-44-6 | |
Record name | Pyracrenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080832446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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